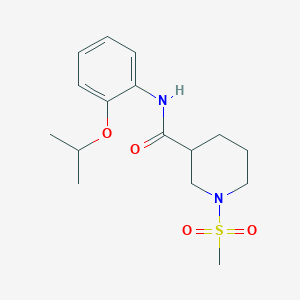
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
説明
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as ML297, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications. This compound has been found to selectively target the TRESK potassium channel, which plays a key role in pain sensation and neuronal excitability.
作用機序
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to selectively inhibit the TRESK potassium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the flow of potassium ions across the cell membrane. This results in a reduction in neuronal excitability and a decrease in pain sensation.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide selectively inhibits TRESK activity without affecting other potassium channels or ion channels. In vivo studies have shown that N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide reduces pain sensation in animal models of neuropathic pain and inflammatory pain. N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce the excitability of dorsal root ganglion neurons, which are involved in transmitting pain signals to the brain.
実験室実験の利点と制限
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a selective inhibitor of TRESK, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which limits its usefulness for long-term studies. Additionally, N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has not yet been tested in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several potential future directions for research. One possible direction is to further investigate the role of TRESK in pain and other neurological disorders. This could involve studying the effects of N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in animal models of these disorders, as well as conducting clinical trials in humans. Another possible direction is to develop more potent and selective inhibitors of TRESK, which could have greater therapeutic potential. Finally, N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide could be used as a starting point for the development of other small molecule inhibitors that target other potassium channels or ion channels involved in neuronal excitability.
科学的研究の応用
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been primarily used as a tool compound for studying the TRESK potassium channel. This channel is involved in the regulation of neuronal excitability and is a potential target for the treatment of pain and other neurological disorders. N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to selectively inhibit TRESK activity, making it a valuable tool for studying the role of this channel in various physiological and pathological processes.
特性
IUPAC Name |
1-methylsulfonyl-N-(2-propan-2-yloxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)22-15-9-5-4-8-14(15)17-16(19)13-7-6-10-18(11-13)23(3,20)21/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQDUTYHXLBMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-hydroxyethyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459754.png)
![N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4459761.png)
![4-(4-methoxy-2-methylphenyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4459765.png)
![N-(3,4-dimethylphenyl)-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459778.png)
![N-(2-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459785.png)

![7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459798.png)
![ethyl 1-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4459806.png)
![ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4459807.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4459815.png)
![1-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B4459818.png)
![7-(2-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4459834.png)
![6-ethyl-2-(methoxymethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4459842.png)
